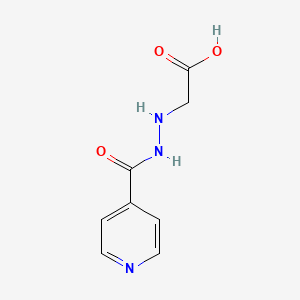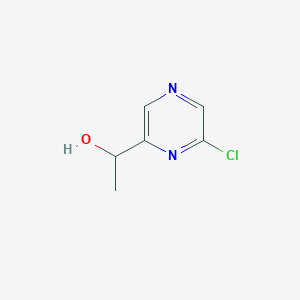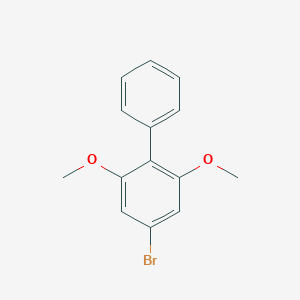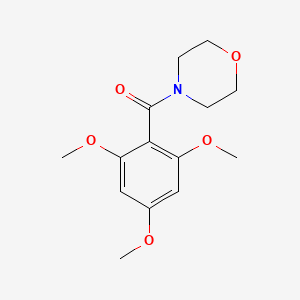
6-(Tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a naphthalene ring, which is further substituted with a tetrahydropyranyl ether group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid typically involves the following steps:
Formation of the Tetrahydropyranyl Ether: The starting material, 6-hydroxy-2-naphthaldehyde, is reacted with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid to form the tetrahydropyranyl ether.
Boronic Acid Formation: The tetrahydropyranyl ether derivative is then subjected to a borylation reaction using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid can undergo various chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Hydrolysis: The tetrahydropyranyl ether group can be hydrolyzed under acidic conditions to regenerate the parent alcohol.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Hydrolysis: Acidic conditions using acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Hydrolysis: Alcohols and tetrahydropyran.
科学的研究の応用
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
作用機序
The mechanism of action of B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid depends on its application. In Suzuki coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In medicinal chemistry, the boronic acid group can interact with enzyme active sites, inhibiting their activity by forming reversible covalent bonds with serine or threonine residues.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
2-Naphthylboronic Acid: Similar to the compound but lacks the tetrahydropyranyl ether group.
4-(Tetrahydro-2H-pyran-2-yl)phenylboronic Acid: Contains a tetrahydropyranyl ether group but attached to a phenyl ring instead of a naphthalene ring.
Uniqueness
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid is unique due to the presence of both a naphthalene ring and a tetrahydropyranyl ether group, which confer specific reactivity and potential biological activity not found in simpler boronic acids.
特性
分子式 |
C15H17BO4 |
|---|---|
分子量 |
272.11 g/mol |
IUPAC名 |
[6-(oxan-2-yloxy)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C15H17BO4/c17-16(18)13-6-4-12-10-14(7-5-11(12)9-13)20-15-3-1-2-8-19-15/h4-7,9-10,15,17-18H,1-3,8H2 |
InChIキー |
KSYFSSXJHYNATB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC3CCCCO3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


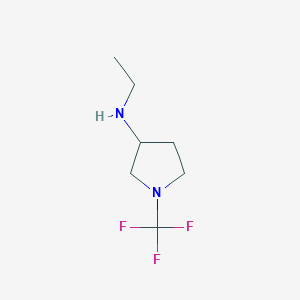
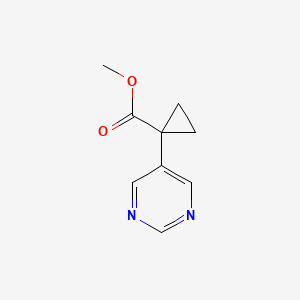
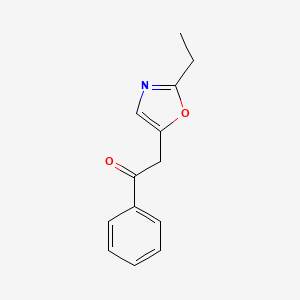
![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
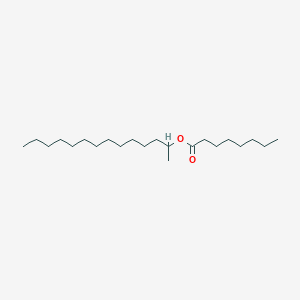
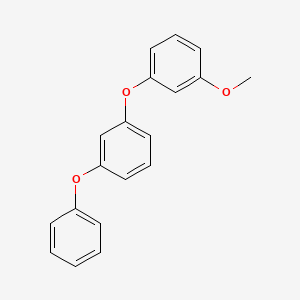
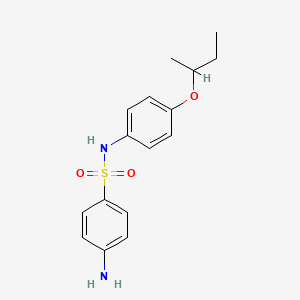
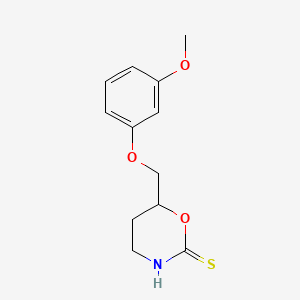
![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
